molecular formula C17H18N2O3 B5420721 N-[1-[(dimethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide

N-[1-[(dimethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide

Cat. No.: B5420721
M. Wt: 298.34 g/mol
InChI Key: RMGDTJOTZPKILT-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-[(dimethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide” is a chemical compound with the linear formula C17H18N2O3 . It has a molecular weight of 298.345 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. The compound has a molecular weight of 298.345 , but other properties such as melting point, boiling point, density, etc., are not provided.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, the safety and hazards associated with this compound are not specified and should be investigated further.

Properties

IUPAC Name

N-[(Z)-3-(dimethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-8-13(9-7-12)16(20)18-15(17(21)19(2)3)11-14-5-4-10-22-14/h4-11H,1-3H3,(H,18,20)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGDTJOTZPKILT-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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